Cas no 82777-09-1 (2'-Iodo-1,1':3',1''-terphenyl)

2'-Iodo-1,1':3',1''-terphenyl structure
2'-Iodo-1,1':3',1''-terphenyl structure
상품 이름:2'-Iodo-1,1':3',1''-terphenyl
CAS 번호:82777-09-1
MF:C18H13I
메가와트:356.200297117233
MDL:MFCD00185026
CID:90833
PubChem ID:4078433

2'-Iodo-1,1':3',1''-terphenyl 화학적 및 물리적 성질

이름 및 식별자

    • 2'-Iodo-1,1':3',1''-terphenyl
    • 2'-Iodo-m-terphenyl
    • 2-iodo-1,3-diphenylbenzene
    • 1,1':3',1''-Terphenyl,2'-iodo
    • 2,6-diphenyliodobenzene
    • 2,6-diphenylphenyl iodide
    • 2,6-Ph2C6H3I
    • 2'-HYDROXYBUTYROPHENONE
    • m-terphenyliodide
    • RLZYBGOJAWOQMK-UHFFFAOYSA
    • 1-Iodo-2,6-diphenylbenzene
    • RLZYBGOJAWOQMK-UHFFFAOYSA-
    • 2'-Iodo-1,1':3',1''-terbenzene
    • 1,1':3',1''-Terphenyl, 2'-iodo-
    • 2'-IODO-(1,1',3',1'')TERPHENYL
    • 2′-Iodo-1,1′:3′,1′′-terphenyl (ACI)
    • 2,6-Diphenyl-1-iodobenzene
    • 2′-Iodo-m-terphenyl
    • MFCD00185026
    • SCHEMBL2562923
    • CS-0101724
    • AKOS024430156
    • 2-Iodo-1,1:3,1-terphenyl
    • T72977
    • InChI=1/C18H13I/c19-18-16(14-8-3-1-4-9-14)12-7-13-17(18)15-10-5-2-6-11-15/h1-13H
    • DTXSID10399093
    • 82777-09-1
    • 2 inverted exclamation mark -Iodo-1,1 inverted exclamation mark :3 inverted exclamation mark ,1 inverted exclamation mark inverted exclamation mark -terphenyl
    • I1086
    • BS-17563
    • SY234901
    • 2-IODO-3-PHENYL-1,1'-BIPHENYL
    • MDL: MFCD00185026
    • 인치: 1S/C18H13I/c19-18-16(14-8-3-1-4-9-14)12-7-13-17(18)15-10-5-2-6-11-15/h1-13H
    • InChIKey: RLZYBGOJAWOQMK-UHFFFAOYSA-N
    • 미소: IC1C(C2C=CC=CC=2)=CC=CC=1C1C=CC=CC=1

계산된 속성

  • 정밀분자량: 356.00600
  • 동위원소 질량: 356.006
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 0
  • 중원자 수량: 19
  • 회전 가능한 화학 키 수량: 2
  • 복잡도: 237
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 0
  • 표면전하: 0
  • 상호 변형 이기종 수량: 아무것도 아니야
  • 소수점 매개변수 계산 참조값(XlogP): 6.7

실험적 성질

  • 색과 성상: 백색 결정 분말
  • 밀도: 1.471
  • 융해점: 113.0 to 117.0 deg-C
  • 비등점: 435.1°C at 760 mmHg
  • 플래시 포인트: 197.3°C
  • 굴절률: 1.65
  • PSA: 0.00000
  • LogP: 5.62520
  • 민감성: Light Sensitive
  • 용해성: 미확정

2'-Iodo-1,1':3',1''-terphenyl 보안 정보

2'-Iodo-1,1':3',1''-terphenyl 세관 데이터

  • 세관 번호:2903999090
  • 세관 데이터:

    중국 세관 번호:

    2903999090

    개요:

    29039999090 기타 방향할로겐 대파생물.부가가치세: 17.0% 환급률: 9.0% 감독관리조건: 최혜국대우관세 없음: 5.5% 일반관세: 30.0%

    신고 요소:

    제품 이름, 어셈블리 컨텐트, 사용

    요약:

    2903999090 방향탄화수소할로겐대파생물부가가치세: 17.0% 세금환급률: 9.0% 감독관리조건: 최혜국대우관세 없음: 5.5% 일반관세: 30.0%

2'-Iodo-1,1':3',1''-terphenyl 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI XIAN DING Biotechnology Co., Ltd.
DP001-200mg
2'-Iodo-1,1':3',1''-terphenyl
82777-09-1 98.0%(GC)
200mg
¥690.0 2022-02-28
eNovation Chemicals LLC
Y1213329-5g
2'-Iodo-1,1':3',1''-terphenyl
82777-09-1 95%
5g
$600 2024-07-23
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1172364-100mg
2'-Iodo-1,1':3',1''-terphenyl
82777-09-1 98%
100mg
¥123.00 2024-07-28
abcr
AB212278-1 g
2'-Iodo-1,1':3',1''-terphenyl, 99%; .
82777-09-1 99%
1g
€181.00 2023-05-06
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H26704-1g
2'-Iodo-1,1':3',1''-terphenyl, 99%
82777-09-1 99%
1g
¥3512.00 2023-02-08
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H26704-5g
2'-Iodo-1,1':3',1''-terphenyl, 99%
82777-09-1 99%
5g
¥10687.00 2023-02-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
I1086-1G
2'-Iodo-1,1':3',1''-terphenyl
82777-09-1 98.0%(GC)
1g
¥1080.0 2024-07-21
A2B Chem LLC
AB62387-100mg
2'-Iodo-1,1':3',1''-terphenyl
82777-09-1 95%
100mg
$19.00 2024-04-19
1PlusChem
1P003HWZ-250mg
2-Iodo-1,1:3,1-terphenyl
82777-09-1 95%
250mg
$42.00 2024-04-21
A2B Chem LLC
AB62387-1g
2'-Iodo-1,1':3',1''-terphenyl
82777-09-1 95%
1g
$97.00 2024-04-19

2'-Iodo-1,1':3',1''-terphenyl 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Ethylmagnesium bromide Solvents: Tetrahydrofuran ;  rt; 1 h, rt
1.2 Solvents: Tetrahydrofuran ;  overnight, reflux; cooled
1.3 Reagents: Iodine Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; overnight, rt
참조
Formation of diaryl telluroxides and tellurones by photosensitized oxygenation of diaryl tellurides
Oba, Makoto; et al, Inorganic Chemistry, 2010, 49(22), 10680-10686

합성 방법 2

반응 조건
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water
1.2 Reagents: Potassium iodide
2.1 Solvents: Tetrahydrofuran
2.2 Reagents: Iodine
참조
A one-pot synthesis of m-terphenyls, via a two-aryne sequence
Du, Chi Jen Frank; et al, Journal of Organic Chemistry, 1986, 51(16), 3162-5

합성 방법 3

반응 조건
1.1 Reagents: Acetic acid Solvents: Acetic acid ,  Toluene ;  0.5 h, 0 °C
1.2 Reagents: Sodium nitrite Solvents: Water ;  0 °C; 1 h, 0 °C
1.3 Reagents: Potassium iodide Solvents: Water ;  1 h, 0 °C; 4 h, 0 °C; 16 h, rt
참조
Efficient Suppression of Chain Transfer and Branching via Cs-Type Shielding in a Neutral Nickel(II) Catalyst
Wang, Chaoqun; et al, Angewandte Chemie, 2021, 60(8), 4018-4022

합성 방법 4

반응 조건
1.1 Solvents: Tetrahydrofuran
1.2 Reagents: Iodine
참조
A one-pot synthesis of m-terphenyls, via a two-aryne sequence
Du, Chi Jen Frank; et al, Journal of Organic Chemistry, 1986, 51(16), 3162-5

합성 방법 5

반응 조건
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  67 °C; 5 h, 67 °C; 67 °C → 0 °C
1.2 Solvents: Tetrahydrofuran ;  5 h, rt; rt → 0 °C
1.3 Reagents: Iodine ;  1 h, rt
참조
Synthesis and Acidity of 5-(m-Terphenyl-2'-yl)-1H-tetrazoles: Evidence for an Enhanced Polar-π Effect Compared to Carboxylic Acids
Bookser, Brett C. ; et al, Journal of Medicinal Chemistry, 2021, 64(6), 3197-3203

합성 방법 6

반응 조건
1.1 Solvents: Diethyl ether ;  rt; 15 h, rt; rt → 0 °C
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt
참조
From Bis(silylene) and Bis(germylene) Pincer-Type Nickel(II) Complexes to Isolable Intermediates of the Nickel-Catalyzed Sonogashira Cross-Coupling Reaction
Gallego, Daniel; et al, Journal of the American Chemical Society, 2013, 135(41), 15617-15626

합성 방법 7

반응 조건
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran
1.2 Solvents: Tetrahydrofuran ,  Hexane
1.3 Reagents: Iodine
참조
Two efficient routes to meta-terphenyls from 1,3-dichlorobenzenes
Saednya, Akbar; et al, Synthesis, 1996, (12), 1455-1458

합성 방법 8

반응 조건
1.1 Reagents: Sodium nitrite ,  Sulfuric acid ,  Potassium iodide
참조
Studies of polyphenyls and polyphenylenes. X. Syntheses and spectral properties of several branched-chain polyphenyls containing 1,2,3-trisubstituted ring(s)
Ozasa, Shigeru; et al, Chemical & Pharmaceutical Bulletin, 1983, 31(5), 1572-81

합성 방법 9

반응 조건
1.1 Solvents: Tetrahydrofuran ;  rt; 3 h, rt; rt → 0 °C
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ;  0 °C; overnight, 0 °C
1.3 Reagents: Sodium thiosulfate Solvents: Water
참조
Ir-Catalyzed Synthesis of Substituted Tribenzosilepins by Dehydrogenative C-H/Si-H Coupling
Shibata, Takanori ; et al, Journal of Organic Chemistry, 2018, 83(7), 3426-3432

합성 방법 10

반응 조건
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran
2.1 Solvents: Tetrahydrofuran ;  rt; 3 h, rt; rt → 0 °C
2.2 Reagents: Iodine Solvents: Tetrahydrofuran ;  0 °C; overnight, 0 °C
2.3 Reagents: Sodium thiosulfate Solvents: Water
참조
Ir-Catalyzed Synthesis of Substituted Tribenzosilepins by Dehydrogenative C-H/Si-H Coupling
Shibata, Takanori ; et al, Journal of Organic Chemistry, 2018, 83(7), 3426-3432

합성 방법 11

반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane
2.1 Reagents: Magnesium Solvents: Tetrahydrofuran
2.2 Solvents: Tetrahydrofuran ,  Hexane
2.3 Reagents: Iodine
참조
Two efficient routes to meta-terphenyls from 1,3-dichlorobenzenes
Saednya, Akbar; et al, Synthesis, 1996, (12), 1455-1458

합성 방법 12

반응 조건
1.1 -
2.1 Reagents: Sodium nitrite ,  Sulfuric acid ,  Potassium iodide
참조
Studies of polyphenyls and polyphenylenes. X. Syntheses and spectral properties of several branched-chain polyphenyls containing 1,2,3-trisubstituted ring(s)
Ozasa, Shigeru; et al, Chemical & Pharmaceutical Bulletin, 1983, 31(5), 1572-81

합성 방법 13

반응 조건
1.1 -
2.1 -
3.1 Reagents: Sodium nitrite ,  Sulfuric acid ,  Potassium iodide
참조
Studies of polyphenyls and polyphenylenes. X. Syntheses and spectral properties of several branched-chain polyphenyls containing 1,2,3-trisubstituted ring(s)
Ozasa, Shigeru; et al, Chemical & Pharmaceutical Bulletin, 1983, 31(5), 1572-81

합성 방법 14

반응 조건
1.1 Solvents: Diethyl ether ;  0 °C; 0 °C → rt; 16 h, rt
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt
1.3 Reagents: Sodium sulfite Solvents: Water
참조
Synthesis of α-alkylated γ-butyrolactones with concomitant anhydride kinetic resolution using a sulfamide-based catalyst
Claveau, Romain; et al, Organic & Biomolecular Chemistry, 2018, 16(41), 7574-7578

합성 방법 15

반응 조건
1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol ,  Toluene ,  Water ;  48 h, 95 °C
2.1 Reagents: Acetic acid Solvents: Acetic acid ,  Toluene ;  0.5 h, 0 °C
2.2 Reagents: Sodium nitrite Solvents: Water ;  0 °C; 1 h, 0 °C
2.3 Reagents: Potassium iodide Solvents: Water ;  1 h, 0 °C; 4 h, 0 °C; 16 h, rt
참조
Efficient Suppression of Chain Transfer and Branching via Cs-Type Shielding in a Neutral Nickel(II) Catalyst
Wang, Chaoqun; et al, Angewandte Chemie, 2021, 60(8), 4018-4022

2'-Iodo-1,1':3',1''-terphenyl Raw materials

2'-Iodo-1,1':3',1''-terphenyl Preparation Products

2'-Iodo-1,1':3',1''-terphenyl 관련 문헌

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:82777-09-1)2'-Iodo-1,1':3',1''-terphenyl
A1207186
순결:99%
재다:5g
가격 ($):430.0